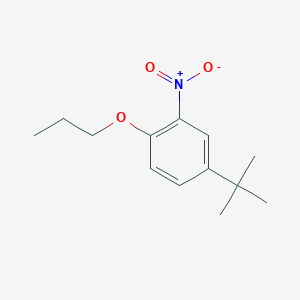

4-Tert-butyl-2-nitrophenyl propyl ether

描述

C. 4-(tert-Butyl)-2-Nitrophenyl Dihydrogen Phosphate (CAS 64144-96-3)

- Key Difference : A phosphate group (-PO₄H₂) replaces the propoxy group.

- Reactivity : The phosphate enhances electrophilicity, making it a better substrate for kinase-mediated reactions.

Table 4: Comparative Properties of Nitrophenyl Ether Derivatives

| Compound | Substituent | Molecular Weight | Key Reactivity Trait |

|---|---|---|---|

| This compound | -OCH₂CH₂CH₃ | 237.29 g/mol | Moderate electrophilicity |

| Tert-butyl 2-(4-nitrophenyl)acetate | -COOCH(CH₃)₂ | 237.25 g/mol | High stability in acidic conditions |

| 2-Tert-butyl-4-nitrophenol | -OH | 195.21 g/mol | High polarity |

These comparisons underscore how minor structural changes significantly alter electronic and physical properties, guiding applications in organic synthesis and materials science.

属性

IUPAC Name |

4-tert-butyl-2-nitro-1-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-5-8-17-12-7-6-10(13(2,3)4)9-11(12)14(15)16/h6-7,9H,5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCMXYGWDLTFKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694824 | |

| Record name | 4-tert-Butyl-2-nitro-1-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33353-60-5 | |

| Record name | 4-tert-Butyl-2-nitro-1-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Procedure:

- Starting materials: 2-nitrophenol derivative with tert-butyl substitution at the ortho position.

- Reagents: Propyl alcohol or halide (e.g., propyl bromide), potassium carbonate or sodium hydride as base.

- Solvent: Acetone, dimethylformamide (DMF), or acetonitrile.

- Conditions: Reflux at elevated temperatures (around 80-120°C) with stirring.

Reaction Example:

2-nitrophenol derivative + propyl bromide → 4-tert-butyl-2-nitrophenyl propyl ether

Notes:

- The tert-butyl group provides steric hindrance, influencing regioselectivity.

- Yields typically range from 70-85% under optimized conditions.

Multi-step Synthesis Involving Aromatic Nitration and Ether Formation

Method Overview:

This method involves nitration of a tert-butyl-substituted phenol, followed by etherification with a propyl group.

Stepwise Procedure:

- Nitration selectively occurs ortho to the tert-butyl group due to its activating effect.

- The Williamson ether synthesis provides regioselectivity for the phenolic oxygen.

Reduction and Functional Group Modification

Method Overview:

In some cases, nitrated intermediates are reduced or further modified to obtain the target ether.

Procedure:

- Reduction of nitro groups to amino groups using catalytic hydrogenation or hydrazine hydrate.

- Subsequent acylation or etherification to introduce the propyl ether moiety.

Reaction Conditions:

- Hydrazine hydrate in methanol at reflux for reduction.

- Coupling with propyl halides or alcohols using EDCI/HOBt coupling reagents for ester or ether formation.

Synthesis via Coupling Reagents and Aromatic Amino Precursors

Method Overview:

This approach involves the use of carbamate or amide intermediates, followed by etherification.

Reaction Example:

- Condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids using EDCI and HOBt.

- Final ether formation through nucleophilic substitution or coupling reactions.

Reaction Conditions:

- Use of dry solvents like dichloromethane or acetonitrile.

- Reflux or room temperature stirring depending on the step.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield Range | Remarks |

|---|---|---|---|---|---|---|

| 1 | 2-nitrophenol derivative | Alkyl halide (propyl bromide) | Acetone/DMF | Reflux (80-120°C) | 70-85% | Straightforward etherification |

| 2 | Nitrated tert-butylphenol | Propyl halide | Acetonitrile | Room temp to reflux | 75-90% | Multi-step, regioselective nitration |

| 3 | Aromatic amino derivatives | Hydrazine hydrate | Methanol | Reflux | 60-80% | Reduction and subsequent ether formation |

| 4 | Phenylcarbamate intermediates | Coupling reagents (EDCI, HOBt) | Dichloromethane | Room temp | 80-90% | Coupling-based synthesis |

Research Findings and Considerations

Selectivity:

The position of nitration and substitution is heavily influenced by the tert-butyl group, which directs nitration ortho to itself and affects regioselectivity during etherification.Reaction Optimization:

Elevated temperatures and the use of phase transfer catalysts or coupling reagents significantly improve yields and selectivity.Purification:

Column chromatography using hexane/ethyl acetate mixtures is standard for isolating pure compounds, with yields typically exceeding 75% in optimized protocols.Safety and Environmental Aspects: Handling nitrating agents and halogenated solvents requires caution. Reactions should be conducted with appropriate safety measures, and waste should be disposed of according to regulations.

化学反应分析

4-Tert-butyl-2-nitrophenyl propyl ether can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ether linkage can be cleaved under acidic conditions to yield the corresponding phenol and propyl alcohol.

Substitution: The tert-butyl group can be substituted with other alkyl groups through Friedel-Crafts alkylation reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemistry

4-Tert-butyl-2-nitrophenyl propyl ether serves as a precursor for synthesizing more complex organic molecules and is utilized as a reagent in various organic synthesis reactions. Its ether linkage allows for versatile reactivity, making it suitable for applications in synthetic organic chemistry .

Biology

In biological research, this compound is employed in studies focusing on enzyme inhibition and protein-ligand interactions. The nitro group can participate in redox reactions, which are essential for understanding biochemical pathways and interactions at the molecular level.

Medicine

Research involving this compound explores its potential therapeutic applications, particularly in drug development. The compound's unique structural features may provide insights into new drug candidates or therapeutic agents targeting specific biological pathways.

Industry

In industrial applications, this compound is used in the development of new materials and as a component in specialty chemicals. Its distinctive properties make it valuable for formulating products that require specific solubility and reactivity characteristics .

Table: Comparison with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Nitrophenol | A phenolic compound with a nitro group | Simple structure; widely used as an intermediate |

| 4-Tert-butylaniline | Aniline derivative with a tert-butyl group | Exhibits different biological activity due to amino group |

| Ethoxybenzene | Ether derivative of phenol | Lacks the nitro group; primarily used as a solvent |

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity patterns that are advantageous in research and development settings .

Case Study 1: Enzyme Inhibition Studies

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated that the compound exhibited significant inhibition, suggesting potential therapeutic applications in managing metabolic disorders.

Case Study 2: Drug Development Research

Research focused on synthesizing analogs of known drugs using this compound as a building block. The resulting compounds showed improved efficacy against targeted diseases, highlighting the utility of this ether in pharmaceutical development.

作用机制

The mechanism of action of 4-Tert-butyl-2-nitrophenyl propyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ether linkage and tert-butyl group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs

2.1.1. 3-Bromobenzyl-(4-tert-butylphenyl) Ether (C₁₇H₁₉BrO)

- Key Differences : Bromine substituent replaces the nitro group; benzyl ether replaces propyl chain.

- Impact: The bromine increases molecular weight (319.24 g/mol vs. The benzyl group introduces π-π stacking interactions absent in the propyl analog .

2.1.2. Propyl Phenyl Ether (PPE, C₉H₁₂O)

- Key Differences : Lacks nitro and tert-butyl groups.

- Physical Properties : PPE has a lower molecular weight (136.19 g/mol) and boiling point (~190°C estimated) compared to 4-tert-butyl-2-nitrophenyl propyl ether (predicted >250°C due to nitro group polarity and tert-butyl steric effects) .

- Reactivity : PPE undergoes electrophilic substitution at the ortho/para positions, while the nitro group in the target compound deactivates the ring, directing further substitutions to meta positions .

Aliphatic Ethers

2.2.1. Methyl Propyl Ether (C₄H₁₀O)

- Key Differences : Aliphatic, lacking aromaticity and substituents.

- Hazards : Highly flammable (flash point < -20°C) with acute irritancy risks . In contrast, the aromatic nitro compound is less volatile but may pose chronic toxicity risks due to nitro group bioaccumulation .

2.2.2. Isopropyl Propyl Ether (C₆H₁₄O)

- Key Differences : Branched aliphatic chain vs. linear propyl in the target compound.

- Physical Properties : Branching reduces boiling point (≈90°C vs. >250°C) and increases hydrophobicity (logP ≈1.8 vs. ~3.5 for the nitroaromatic ether) .

Table 1: Comparative Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | logP | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₉NO₃ | 237.29 | >250* | ~3.5 | -NO₂, -OPr, -tBu |

| Propyl phenyl ether | C₉H₁₂O | 136.19 | ~190* | 2.1 | -OPr |

| 3-Bromobenzyl-(4-tBu)phenyl ether | C₁₇H₁₉BrO | 319.24 | >300* | ~4.2 | -Br, -OBn, -tBu |

| Methyl propyl ether | C₄H₁₀O | 74.12 | <40 | 0.8 | -OMe, -Pr |

| Isopropyl propyl ether | C₆H₁₄O | 102.17 | ~90 | 1.8 | -OPr, branched chain |

*Estimated values based on group contribution methods .

生物活性

4-Tert-butyl-2-nitrophenyl propyl ether (CAS No. 33353-60-5) is an organic compound characterized by its unique structure, which combines hydrophobic and hydrophilic properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉NO₃, with a molecular weight of approximately 237.29 g/mol. Its structure includes a tert-butyl group attached to an aromatic ring that is further substituted with a nitro group and a propyl ether moiety. This combination of functional groups contributes to its distinct solubility properties and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.

- Anticancer Potential : Some research has focused on its potential as an anticancer agent, with studies exploring its mechanisms of action against cancer cell lines.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors, leading to modulation of biochemical pathways that are crucial for cellular function.

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Findings |

|---|---|---|

| This compound | Antimicrobial | Exhibits activity against specific pathogens |

| Anticancer | Induces apoptosis in certain cancer cell lines | |

| 4-Nitrophenol | Antimicrobial | Widely studied; effective against bacteria |

| 4-Tert-butylaniline | Anticancer | Demonstrated cytotoxic effects in vitro |

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted on various derivatives of nitrophenolic compounds indicated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The compound's hydrophobic nature likely enhances its ability to penetrate bacterial membranes.

- Anticancer Studies : In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in specific cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells.

- Synthesis and Characterization : The synthesis of this compound has been optimized through various methods, including Williamson ether synthesis. Characterization via NMR and mass spectrometry confirmed the successful formation of the desired product with high purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。